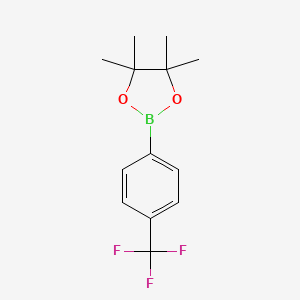

4,4,5,5-Tetramethyl-2-(4-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane

Description

Nomenclature and Chemical Identity

4,4,5,5-Tetramethyl-2-(4-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane possesses a well-established chemical identity with comprehensive nomenclatural documentation across multiple chemical databases. The compound is officially registered under Chemical Abstracts Service number 214360-65-3, providing unambiguous identification in chemical literature and commercial applications. The molecular formula C₁₃H₁₆BF₃O₂ reflects the precise atomic composition, incorporating thirteen carbon atoms, sixteen hydrogen atoms, one boron atom, three fluorine atoms, and two oxygen atoms.

The International Union of Pure and Applied Chemistry systematic name, 4,4,5,5-tetramethyl-2-[4-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane, accurately describes the structural arrangement and substitution pattern. Alternative nomenclature includes the descriptor "4-(Trifluoromethyl)phenylboronic Acid Pinacol Ester," which emphasizes the compound's relationship to the corresponding boronic acid and its protection as a pinacol ester. Additional synonyms documented in chemical databases include "1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[4-(trifluoromethyl)phenyl]-" and "2-(4-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane".

Properties

IUPAC Name |

4,4,5,5-tetramethyl-2-[4-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BF3O2/c1-11(2)12(3,4)19-14(18-11)10-7-5-9(6-8-10)13(15,16)17/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCQADNWXVSTJQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30375258 | |

| Record name | 4,4,5,5-Tetramethyl-2-[4-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214360-65-3 | |

| Record name | 4,4,5,5-Tetramethyl-2-[4-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Trifluoromethylphenylboronic acid, pinacol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

General Synthetic Strategy

The preparation of 4,4,5,5-Tetramethyl-2-(4-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane typically involves the formation of the boronate ester from the corresponding arylboronic acid or aryl halide precursor. The key synthetic routes include:

Preparation from 4-(Trifluoromethyl)phenylboronic Acid and Pinacol

This method involves the condensation of the boronic acid with pinacol under anhydrous conditions to form the boronate ester.

- Dissolve 4-(trifluoromethyl)phenylboronic acid in dry dichloromethane or another inert solvent under an inert atmosphere (argon or nitrogen).

- Add pinacol (4,4,5,5-tetramethyl-1,3,2-dioxaborolane precursor) in slight excess.

- Stir the mixture at room temperature for 12–24 hours to allow esterification.

- Remove water formed during the reaction by using drying agents such as anhydrous magnesium sulfate.

- Filter and purify the product by recrystallization or chromatography.

This method is straightforward and yields the boronate ester with high purity and good yield.

Palladium-Catalyzed Miyaura Borylation of Aryl Halides

A widely used modern approach is the palladium-catalyzed borylation of aryl halides (bromides or iodides) bearing the trifluoromethyl substituent using bis(pinacolato)diboron (B2pin2).

| Component | Typical Amount/Condition |

|---|---|

| Aryl halide (4-(trifluoromethyl)phenyl bromide) | 1 equiv |

| Bis(pinacolato)diboron (B2pin2) | 1.1–1.5 equiv |

| Palladium catalyst (e.g., Pd(dba)2, Pd(PPh3)4) | 1–5 mol% |

| Ligand (e.g., XPhos, SPhos) | 2–10 mol% |

| Base (e.g., potassium carbonate, triethylamine) | 2 equiv |

| Solvent (anhydrous dioxane, THF) | Anhydrous, inert atmosphere (N2 or Ar) |

| Temperature | 80–100 °C |

| Reaction time | 12–24 hours |

Mechanism: The palladium catalyst facilitates oxidative addition of the aryl halide, transmetallation with bis(pinacolato)diboron, and reductive elimination to form the aryl boronate ester.

Purification: The crude product is purified by column chromatography using hexane/ethyl acetate gradients, followed by recrystallization to obtain pure 4,4,5,5-tetramethyl-2-(4-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane.

Alternative Synthetic Routes and Notes

- Hydroboration of trifluoromethyl-substituted styrenes or alkynes with pinacolborane can yield related boronate esters, but this is less common for the direct preparation of the title compound.

- Protection of boronic acids as pinacol esters is a common strategy to enhance stability and facilitate handling.

- Industrial scale-up involves optimization of catalyst loading, solvent recycling, and continuous flow reactors to improve yield and reduce impurities.

Comparative Data Table of Preparation Methods

| Method | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Esterification of boronic acid | 4-(trifluoromethyl)phenylboronic acid + pinacol, dry DCM, RT, 16 h | 75–85 | Simple, mild conditions | Requires pure boronic acid |

| Pd-catalyzed Miyaura borylation | Aryl bromide + B2pin2, Pd catalyst, base, dioxane, 80–100 °C, 12–24 h | 80–90 | High yield, scalable, versatile | Requires Pd catalyst, inert atmosphere |

| Hydroboration of styrenes | Trifluoromethyl styrene + pinacolborane, catalyst | 60–75 | Direct from alkene substrates | Less common, regioselectivity issues |

Research Findings and Optimization Insights

- Catalyst and ligand choice significantly affect yield and selectivity in Miyaura borylation. Bulky phosphine ligands like XPhos improve catalyst stability and turnover.

- Base selection influences reaction rate and side reactions; potassium carbonate and cesium fluoride are commonly used bases.

- Solvent effects: Polar aprotic solvents such as dioxane and THF are preferred for solubility and catalyst activity.

- Temperature control is critical to minimize protodeboronation and side reactions.

- Purification by silica gel chromatography and recrystallization ensures high purity, confirmed by NMR and mass spectrometry.

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-2-(4-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions, where it acts as a boronic ester reagent to form carbon-carbon bonds.

Oxidation Reactions: The boronic ester group can be oxidized to form the corresponding boronic acid.

Reduction Reactions: Under certain conditions, the trifluoromethyl group can be reduced to a difluoromethyl or monofluoromethyl group.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Typically involves palladium catalysts and bases such as potassium carbonate in an aqueous or organic solvent.

Oxidation: Can be achieved using hydrogen peroxide or other oxidizing agents.

Reduction: May involve the use of reducing agents like lithium aluminum hydride.

Major Products

Suzuki-Miyaura Coupling: Produces biaryl compounds.

Oxidation: Yields boronic acids.

Reduction: Results in partially or fully reduced fluoromethyl derivatives.

Scientific Research Applications

Borylation Reactions

One of the primary applications of this compound is in borylation reactions. It serves as a boron source for the introduction of boron into organic molecules:

- Iron-Catalyzed Borylation : The compound has been utilized in iron-catalyzed borylation of vinylarenes, allowing for the selective formation of borylated products under mild conditions. This method enhances the efficiency of synthesizing complex organic molecules by providing a straightforward pathway to introduce boron functionalities .

Synthesis of Boronic Acids

The compound can be converted into various boronic acids through hydrolysis or other transformations. Boronic acids are crucial intermediates in organic synthesis and are widely used in Suzuki coupling reactions to form carbon-carbon bonds .

Organic Electronics

Due to its electronic properties, 4,4,5,5-tetramethyl-2-(4-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane has potential applications in organic electronic devices:

- Semiconductors : The compound can be incorporated into polymeric materials to enhance their electrical conductivity and stability, making it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

Fluorescent Materials

Research indicates that derivatives of this compound can exhibit fluorescence properties, which can be exploited in developing fluorescent probes for biological imaging or sensing applications .

Case Study 1: Borylation of Vinylarenes

A study demonstrated the use of this compound in an iron-catalyzed E-selective dehydrogenative borylation process. The results showed high selectivity and efficiency in producing borylated products from vinylarenes. The study highlighted the advantages of using this boron reagent over traditional methods due to its mild reaction conditions and reduced environmental impact .

Case Study 2: Application in Organic Electronics

Research on incorporating this compound into polymer matrices for OLED applications showed improved charge transport properties. Devices fabricated with these materials exhibited enhanced performance metrics compared to those made with conventional materials .

Mechanism of Action

The mechanism by which 4,4,5,5-Tetramethyl-2-(4-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane exerts its effects is primarily through its role as a boronic ester in cross-coupling reactions. The boron atom in the compound forms a complex with the palladium catalyst, facilitating the transfer of the phenyl group to the coupling partner. The trifluoromethyl group enhances the reactivity and stability of the compound, making it a valuable reagent in various synthetic applications.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

The trifluoromethyl group in the target compound distinguishes it from other arylboronic esters. Key comparisons include:

Key Findings :

Key Findings :

- The target compound’s high melting point (201.0°C) suggests strong crystalline packing, advantageous for purification .

- Yields vary significantly: Cyclopropane derivatives (e.g., ) achieve near-quantitative yields due to stereoselective pathways, while arylhalide borylation (e.g., ) is less efficient .

Biological Activity

4,4,5,5-Tetramethyl-2-(4-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane (CAS No. 214360-65-3) is a boron-containing compound notable for its potential biological activities. This article provides a detailed review of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

The biological activity of this compound stems from its ability to interact with specific biological targets. Research indicates that compounds similar to 4,4,5,5-tetramethyl-2-(4-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane can function as enzyme inhibitors or modulators. For instance:

- DYRK1A Inhibition : Studies have shown that derivatives of dioxaborolanes exhibit significant inhibitory activity against dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), an enzyme implicated in various neurological disorders . This inhibition is crucial for developing therapeutics targeting conditions like Alzheimer's disease.

Antioxidant and Anti-inflammatory Properties

Cytotoxicity and Selectivity

The cytotoxic effects of 4,4,5,5-tetramethyl-2-(4-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane have been evaluated in various cancer cell lines. It was found to selectively induce apoptosis in tumor cells while exhibiting minimal toxicity to normal cells . This selectivity is critical for the development of targeted cancer therapies.

Case Study 1: DYRK1A Inhibition

Case Study 2: Antioxidant Activity

Another study focused on the antioxidant properties of similar compounds. The ORAC assay demonstrated that these compounds effectively scavenge free radicals and reduce oxidative damage in neuronal cells. This suggests potential therapeutic applications for neurodegenerative diseases where oxidative stress plays a significant role .

Data Tables

| Property | Value |

|---|---|

| CAS Number | 214360-65-3 |

| Molecular Formula | C13H16BF3O2 |

| Molecular Weight | 272.08 g/mol |

| Purity | 98% |

| Biological Targets | DYRK1A |

| Mechanism of Action | Enzyme inhibition |

| Biological Activity | Efficacy |

|---|---|

| Antioxidant Activity | Effective in reducing oxidative stress |

| Anti-inflammatory Effects | Significant reduction in LPS-induced inflammation |

| Cytotoxicity | Selective apoptosis in tumor cells |

Q & A

Q. What are the key considerations for optimizing Suzuki-Miyaura cross-coupling reactions using this compound?

Answer: The trifluoromethyl group enhances electrophilicity, but steric hindrance from the tetramethyl dioxaborolane ring may reduce reactivity. Optimize catalyst systems (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) and solvent polarity (THF or DMF) to balance activation energy and stability. Pre-activation with mild bases (K₂CO₃) at 60–80°C improves coupling efficiency. Monitor by TLC or HPLC for boronate ester hydrolysis byproducts .

| Parameter | Optimization Strategy |

|---|---|

| Catalyst | Pd(PPh₃)₄ for mild conditions |

| Solvent | THF for steric substrates |

| Temperature | 60–80°C to avoid decomposition |

Q. How is this compound analytically characterized to confirm purity and structure?

Answer: Use (δ ~30 ppm for boronate esters) and (δ -60 to -65 ppm for CF₃ groups). High-resolution mass spectrometry (HRMS) confirms molecular weight (C₁₃H₁₅BF₃O₂, MW 274.06). FT-IR detects B-O stretches (1350–1310 cm⁻¹). Purity (>95%) is validated via reverse-phase HPLC with UV detection at 254 nm .

Q. What are the stability profiles of this boronate ester under varying conditions?

Answer: The compound is moisture-sensitive; store under argon at -20°C. Hydrolysis occurs in polar protic solvents (e.g., MeOH/H₂O), forming boronic acid. Thermal stability up to 80°C in inert solvents (toluene). Monitor decomposition via or color change (yellowing indicates degradation) .

| Condition | Stability Outcome |

|---|---|

| Humidity | Hydrolysis to boronic acid |

| Temperature >100°C | Decomposition |

| Light exposure | Gradual degradation |

Q. What safety protocols are critical when handling this compound?

Answer: Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood. Avoid skin contact—wash immediately with soap/water. For spills, neutralize with inert adsorbents (vermiculite) and dispose as hazardous waste. Emergency eye exposure requires 15 min flushing with water .

Q. How is this compound typically applied in academic research?

Answer: Primarily used in synthesizing trifluoromethylated biaryl motifs for drug discovery (e.g., kinase inhibitors) and materials science (OLED precursors). Also serves as a mechanistic probe in Pd-catalyzed reactions due to its steric and electronic effects .

Advanced Research Questions

Q. How do steric effects from the tetramethyl dioxaborolane ring influence catalytic activity in cross-couplings?

Answer: The methyl groups increase steric bulk, reducing transmetallation rates. Kinetic studies show slower oxidative addition with bulky catalysts (e.g., Pd(OAc)₂). Mitigate this using electron-deficient aryl halides or microwave-assisted heating (120°C) to accelerate reactivity .

Q. What strategies improve coupling efficiency with electron-deficient aryl halides?

Answer: Use PdCl₂(dtbpf) with CsF in DMAc at 100°C. The fluoride ion activates the boronate ester, while DMAc stabilizes the Pd intermediate. For nitro-substituted partners, reduce reaction time to 2 hr to minimize side reactions .

Q. How can this compound be used in reactions with acid-sensitive functional groups?

Answer: Employ non-acidic conditions: replace K₂CO₃ with Cs₂CO₃ in THF/H₂O (9:1). For Boc-protected amines, use anhydrous toluene and molecular sieves to prevent deprotection. Monitor pH with litmus paper (<7) .

Q. What computational methods elucidate reaction mechanisms involving this boronate ester?

Answer: Density Functional Theory (DFT) models (B3LYP/6-31G*) predict transition states for transmetallation. Studies show the CF₃ group lowers LUMO energy, favoring oxidative addition. Compare with non-fluorinated analogs to isolate electronic effects .

Q. How can derivatization of the aryl group expand this compound’s utility?

Answer: Introduce electron-withdrawing groups (e.g., -NO₂, -CN) via Suzuki coupling to tune electronic properties. Alternatively, substitute the CF₃ group with -Bpin for sequential cross-couplings (e.g., 2-step synthesis of terphenyls) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.